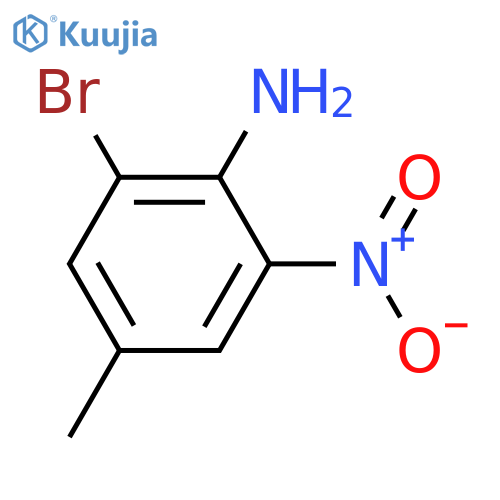

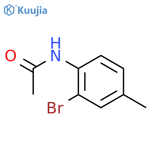

1,2,5-Thiadiazole derivatives: Part III. Synthesis and substitution reactions of 4-bromo-6-methylbenzo-2,1,3-thiadiazole and its derivatives

,

Indian Journal of Chemistry,

1978,

(10),

892-4